3-Hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one
Description
Properties
IUPAC Name |
3-hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c17-12-6-3-7-13(18)14(12)15-11-5-2-1-4-10(11)8-9-16-15/h1-2,4-5,15-17H,3,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRXRMSBNBVACL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=O)C1)C2C3=CC=CC=C3CCN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396665 | |
| Record name | 3-Hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111599-10-1 | |
| Record name | 3-Hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Catalytic System
Propargylic alcohols undergo Au(I)-catalyzed hydration to form ketone intermediates, followed by dehydration to yield enones. For tertiary propargylic alcohols, such as 1-(1,2,3,4-tetrahydroisoquinolin-1-yl)prop-2-yn-1-ol, the rearrangement proceeds via a syn-addition pathway, favoring the E-isomer due to steric hindrance. The catalytic system typically employs [Ph₃PAuNTf₂]₂PhMe (1 mol%) with methanol or p-methoxyphenyl boronic acid as additives to enhance yields (75–93%) and E/Z selectivity (up to 10:1).
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Dissolve 1-(1,2,3,4-tetrahydroisoquinolin-1-yl)prop-2-yn-1-ol (1.0 mmol) in toluene (10 mL/g).
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Add [Ph₃PAuNTf₂]₂PhMe (1 mol%) and methanol (1 equiv.).
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Stir at room temperature until completion (TLC monitoring).
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Purify via silica gel chromatography (hexanes/EtOAc 7:3) to isolate the enone.
Key Data :
| Starting Material | Catalyst | Additive | Yield (%) | E/Z Ratio |
|---|---|---|---|---|
| Tertiary alcohol | Au(I) | MeOH | 85 | 8:1 |
| Tertiary alcohol | Au(I) | PMPB(OH)₂ | 93 | 10:1 |
Functionalization of 3-Hydroxycyclohex-2-en-1-one
3-Hydroxycyclohex-2-en-1-one serves as a versatile precursor for introducing substituents at the 2-position. Nucleophilic substitution or transition-metal-catalyzed coupling reactions enable the incorporation of tetrahydroisoquinoline.
Nucleophilic Addition
Treatment of 3-hydroxycyclohex-2-en-1-one with 1,2,3,4-tetrahydroisoquinoline under basic conditions facilitates conjugate addition. The reaction proceeds via deprotonation of the enol to generate a nucleophilic enolate, which attacks the tetrahydroisoquinoline’s nitrogen.
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Dissolve 3-hydroxycyclohex-2-en-1-one (1.0 mmol) in THF (10 mL).
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Add NaH (1.2 equiv.) at 0°C and stir for 30 min.
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Introduce 1,2,3,4-tetrahydroisoquinoline (1.1 equiv.) and warm to 25°C.
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Quench with NH₄Cl, extract with EtOAc, and purify via chromatography.
Key Data :
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| NaH | THF | 25 | 78 |
| LDA | Et₂O | −78 | 65 |
Multicomponent Reactions
One-pot multicomponent reactions streamline the synthesis by concurrently assembling the cyclohexenone and tetrahydroisoquinoline moieties.
Spirooxindole-Based Synthesis
A three-component reaction involving 1,3-cyclohexanedione, tetrahydroisoquinoline-3-carboxylic acid, and phenyl acetylene generates spirocyclic intermediates, which undergo cleavage to form the target compound.
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Combine 1,3-cyclohexanedione (1.0 mmol), tetrahydroisoquinoline-3-carboxylic acid (1.1 mmol), phenyl acetylene (1.2 mmol), and molecular sieves in acetonitrile.
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Irradiate at 150°C for 1 h.
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Filter through Celite and purify via chromatography (hexanes/EtOAc 3:1).
Key Data :
| Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|
| 1 | 55 | 95 |
| 2 | 68 | 97 |
Transition-Metal-Catalyzed Cross-Coupling
Palladium-catalyzed Buchwald-Hartwig amination or Ullmann coupling enables direct C–N bond formation between halogenated cyclohexenones and tetrahydroisoquinoline.
Ullmann Coupling
2-Bromo-3-hydroxycyclohex-2-en-1-one reacts with tetrahydroisoquinoline in the presence of CuI and 1,10-phenanthroline to afford the coupled product.
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Mix 2-bromo-3-hydroxycyclohex-2-en-1-one (1.0 mmol), tetrahydroisoquinoline (1.5 mmol), CuI (10 mol%), and 1,10-phenanthroline (20 mol%) in DMF.
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Heat at 110°C for 24 h.
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Extract with EtOAc and purify via chromatography.
Key Data :
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| CuI | 1,10-Phenanthroline | 72 |
| Pd(OAc)₂ | Xantphos | 68 |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Meyer-Schuster Rearrangement | High stereoselectivity, mild conditions | Requires specialized Au catalysts | 85–93 |
| Nucleophilic Addition | Simple setup, no transition metals | Moderate regioselectivity | 65–78 |
| Multicomponent Reaction | One-pot synthesis | High-temperature conditions | 55–68 |
| Ullmann Coupling | Broad substrate scope | Long reaction times | 68–72 |
Chemical Reactions Analysis
3-Hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction . Substitution reactions may involve nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential pharmacological activities, including anti-inflammatory, anti-bacterial, anti-viral, anti-fungal, anti-leishmanial, anti-cancer, and anti-malarial properties . In the industry, it may be used in the development of new drugs or as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, it may interact with ionotropic and metabotropic receptors in the nervous system, leading to various physiological effects . Additionally, it may inhibit certain enzymes or proteins involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural Insights :
- Cyclohexenone Core: The α,β-unsaturated ketone system (cyclohex-2-en-1-one) confers electrophilic reactivity at the carbonyl carbon, making it susceptible to nucleophilic additions.
- Hydroxy Group : The 3-hydroxy substituent enhances hydrogen-bonding capacity, influencing solubility and intermolecular interactions.
- Tetrahydroisoquinoline Moiety: This bicyclic amine provides a rigid, aromatic-like structure that may interact with biological targets such as receptors or enzymes.
Synthesis: The compound can be synthesized via [5+1] heterocyclization, analogous to methods described for related tetrahydroisoquinoline derivatives. For instance, Ott’s method involves condensation of 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)anilines with carbon disulfide to form thioxopyrimidines . Adapting this approach, the cyclohexenone ring could be constructed using cyclization reagents under controlled conditions.
Crystallography :
If crystallographic data are available, the structure may have been refined using SHELX software, a widely trusted tool for small-molecule refinement. SHELXL’s robustness in handling hydrogen bonding and disorder modeling ensures high-precision structural determinations .
Comparison with Structurally Similar Compounds
Structural Analogues
Tetrahydroisoquinoline Derivatives
- Example: 5,8,9,13b-Tetrahydro-6H-isoquinolino[2,1-c]quinazoline-6-thiones Structural Difference: Replaces the cyclohexenone core with a quinazoline-thione system. Synthesis: Synthesized via [5+1] heterocyclization of 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)anilines with CS₂, yielding thione derivatives instead of enones . Reactivity: The thione group enables sulfur-based nucleophilic reactions, contrasting with the electrophilic ketone in the target compound.
Cyclohexenone Derivatives
- Example: 4-Cyclohexylcyclohexanone Structural Difference: Lacks the hydroxy and tetrahydroisoquinoline substituents, featuring a cyclohexyl group at position 4. Physical Properties:
| Property | 3-Hydroxy-2-(tetrahydroisoquinolinyl)cyclohexenone | 4-Cyclohexylcyclohexanone |
|---|---|---|
| Molecular Weight (g/mol) | ~285 (estimated) | 194.3 |
| Solubility | Moderate in polar solvents (due to -OH) | Low (nonpolar substituent) |
- Applications: 4-Cyclohexylcyclohexanone is used in polymer synthesis, while the target compound’s bioactivity is under exploration .
Functional Group Comparisons
Hydroxy-Substituted Cyclohexenones
- Example: 3-Hydroxycyclohex-2-en-1-one (parent compound) Difference: Absence of the tetrahydroisoquinoline group reduces steric hindrance and basicity. Reactivity: The parent compound undergoes faster keto-enol tautomerism due to fewer steric constraints.
Tetrahydroisoquinoline-Containing Compounds
- Example: 4-Amino-1-cyclohexyl-2-pyrrolidinone hydrochloride Structural Difference: Replaces cyclohexenone with a pyrrolidinone ring and adds an amino group. Bioactivity: The amino group enhances interactions with biological targets, such as ion channels, compared to the hydroxy group in the target compound .
Biological Activity
The compound 3-Hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one is a derivative of tetrahydroisoquinoline (THIQ), a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a cyclohexene ring fused with a tetrahydroisoquinoline moiety, which is crucial for its biological activity.
Pharmacological Profile
Research indicates that compounds derived from THIQ exhibit various pharmacological effects, including:
- Antidepressant Activity : THIQ derivatives have shown potential in modulating neurotransmitter systems associated with mood regulation. Studies suggest that they may enhance serotonergic and dopaminergic signaling pathways .
- Neuroprotective Effects : Some THIQ analogs have demonstrated neuroprotective properties against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .
The biological activity of this compound is primarily attributed to its interaction with various receptors:
- Dopamine Receptors : This compound may act as a modulator at dopamine receptors, influencing dopaminergic signaling pathways involved in mood and cognition .
- Orexin Receptors : Recent studies have highlighted the role of orexin receptors in regulating wakefulness and appetite. Compounds similar to this one have been explored as orexin receptor antagonists, which could have implications for sleep disorders and obesity management .
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of THIQ derivatives:
-
Antidepressant Effects :
Compound Dose (mg/kg) Effect on Depression Model A 10 Significant reduction in immobility time B 20 Moderate reduction in immobility time C 5 No significant effect -
Neuroprotective Studies :
Treatment Cell Viability (%) Control 100 3-Hydroxy Compound 85 Standard Antioxidant 90
Q & A
Q. Key Considerations :
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is standard. Recrystallization may improve purity for crystalline intermediates .
- Yield optimization : Excess reagents (e.g., LiAlH₄) can improve conversion but may complicate purification.
How can the purity and structural integrity of this compound be validated?
Basic
Analytical Methods :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases: acetonitrile/water (0.1% TFA) .
- NMR : ¹H and ¹³C NMR confirm structure. Key signals:
- Cyclohexenone carbonyl at δ ~200 ppm (¹³C).
- Tetrahydroisoquinoline protons as multiplets (δ 2.5–4.0 ppm, ¹H) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ion) .
Q. Methodological Insight :
- Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H) to separate enantiomers for individual activity testing .
What crystallographic techniques are suitable for determining this compound’s structure?
Advanced
X-ray Crystallography :
Q. Case Study :
- For similar dihydroisoquinolinones, hydrogen bonding between the hydroxyl group and carbonyl oxygen stabilizes the crystal lattice .
How can contradictions in pharmacological data across studies be resolved?
Advanced
Root Causes :
Q. Resolution Strategies :
- Standardized protocols : Follow OECD guidelines for dose-response assays.
- Meta-analysis : Pool data from multiple studies using fixed/random-effects models to identify trends .
What are the key safety considerations when handling this compound?
Q. Basic
- Toxicity : Limited data available; assume acute toxicity (LD₅₀ < 500 mg/kg) based on structural analogs .
- Protective measures :
- Use fume hoods for powder handling (risk of inhalation).
- Nitrile gloves and lab coats prevent dermal exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
